1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one
Description
Properties
Molecular Formula |
C14H16N2OS |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-9-13(10(2)17)18-14(15-9)11-5-7-12(8-6-11)16(3)4/h5-8H,1-4H3 |
InChI Key |
RQGXJDPZJWXHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)N(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Condensation
A direct synthesis route reported by Asiri et al. involves sequential hydrazine and aldehyde condensation:
Step 1: Synthesis of 1-(2-Hydrazinyl-4-methylthiazol-5-yl)ethanone
3-Chloropentane-2,4-dione reacts with thiosemicarbazide in refluxing methanol, yielding the hydrazinyl-thiazole intermediate in 86% yield.
Step 2: Aldehyde Condensation
The intermediate is condensed with 4-(dimethylamino)benzaldehyde in absolute ethanol under reflux for 10–12 hours. Acidic workup (acetic acid) precipitates the product, which is purified via cold ethanol washes.
| Reaction Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | Reflux (~78°C) |
| Time | 10–12 hours |
| Yield | 65–75% (estimated) |
This method leverages mild conditions and avoids chromatography, making it scalable for industrial applications.
Mechanistic Insights
Cyclocondensation Mechanism
The formation of the thiazole ring proceeds through intramolecular nucleophilic attack (Scheme 1):
- Thiocyanate Substitution : Chloride in 3-chloroacetylacetone is replaced by thiocyanate, forming 3-thiocyanatoacetylacetone.
- Hydrazine Addition : The thiocyanate reacts with hydrazine derivatives, forming a thiosemicarbazide intermediate.
- Ring Closure : Intramolecular nucleophilic attack by the hydrazine nitrogen on the thiocyanate carbon generates the thiazole ring.
$$
\text{Scheme 1: Cyclocondensation mechanism for thiazole formation. Adapted from Beyzaei et al.}
$$
Aldehyde Condensation Mechanism
The hydrazinyl-thiazole intermediate undergoes Schiff base formation with 4-(dimethylamino)benzaldehyde (Scheme 2):
- Nucleophilic Attack : The hydrazine nitrogen attacks the aldehyde carbonyl, forming a hemiaminal.
- Dehydration : Acidic conditions promote water elimination, yielding the imine-linked product.
$$
\text{Scheme 2: Schiff base formation in aldehyde condensation. Adapted from Asiri et al.}
$$
Analytical Characterization
Spectroscopic Data
1H NMR :
IR Spectroscopy :
Mass Spectrometry :
Thermal Analysis
Thermogravimetric analysis (TGA) of analogous thiazoles shows decomposition onset at 200–250°C, consistent with the stability of the acetyl and dimethylamino groups.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Cyclocondensation | 48–80 | High | Moderate |
| Hydrazine Condensation | 65–75 | High | High |
| Sonogashira Coupling | N/A | N/A | Low |
The hydrazine-mediated route offers superior scalability and yield, while cyclocondensation provides structural versatility for derivatives.
Challenges and Optimization Strategies
- Dimethylamino Group Sensitivity : The electron-donating dimethylamino group may hinder electrophilic substitutions, necessitating protective group strategies.
- Solvent Selection : Ethanol is preferred for its balance of polarity and environmental safety, though DMF may improve solubility for bulky substrates.
- Catalyst Development : Heterogeneous catalysts (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) could enhance reaction rates and yields, as demonstrated in analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the phenyl ring or thiazole core. Key examples include:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (-N(CH₃)₂) in the target compound is strongly electron-donating, contrasting with electron-withdrawing groups like -CF₃ () or -Cl (). This difference may alter solubility, reactivity in catalytic cycles, or binding affinity in biological systems .
- The target compound’s melting point is unreported but may vary based on its substituent’s polarity .
Biological Activity
1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one, also known by its chemical structure C13H14N2OS, is a thiazole derivative that has attracted attention for its potential biological activities. This compound is characterized by the presence of a dimethylamino group and a thiazole moiety, which are often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been studied primarily for its inhibitory effects on certain enzymes and its cytotoxicity against cancer cell lines.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazole derivatives. For instance, derivatives similar to 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HOP-92 (NSCLC) | 10 | |
| Compound B | HCT-116 (Colorectal) | 40.87 | |
| Compound C | SK-BR-3 (Breast) | 46.14 |
These findings suggest that thiazole derivatives may interact with cellular pathways involved in cancer proliferation, making them potential candidates for further development as anticancer agents.
Enzyme Inhibition
1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one has been evaluated for its ability to inhibit ecto-nucleotidases, specifically ecto-5'-nucleotidase (e5'NT). This enzyme plays a critical role in purinergic signaling and is implicated in various pathological conditions:
- Inhibition Potency : The compound exhibited a significant inhibitory effect on e5'NT, with some derivatives showing up to 24-fold higher potency against human enzymes compared to rat enzymes .
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial activities. Studies have reported that compounds structurally related to 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one demonstrate activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 42 µg/mL |
The presence of halogen substituents on the phenyl ring has been correlated with increased antibacterial activity .
Case Studies and Research Findings
Several case studies highlight the biological activity of thiazole derivatives:
- Anticancer Activity : In vitro studies showed that specific thiazole derivatives reduced cell viability significantly in lung cancer models, indicating their potential as chemotherapeutic agents.
- Enzyme Interaction Studies : Molecular docking studies have elucidated the binding interactions between these compounds and target enzymes, providing insights into their mechanisms of action .
- Antimicrobial Efficacy : A series of synthesized thiazole derivatives were tested against common pathogens, demonstrating promising results that warrant further investigation into their clinical applications .
Q & A
Basic: What synthetic strategies are optimal for preparing 1-(2-(4-(Dimethylamino)phenyl)-4-methylthiazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation of substituted acetophenones with thiourea derivatives. Key parameters include:
- Solvent Choice : Ethanol or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) enhance cyclization. For example, uses HCl to promote thiazole ring formation .
- Temperature : Reflux conditions (70–90°C) are typical for 4–6 hours, monitored by TLC for completion .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization (60–75%) depends on stoichiometric ratios of precursors .
Basic: How can the molecular structure of this compound be unequivocally confirmed?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify substituents (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, thiazole ring protons at δ ~6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C=O bond ~1.21 Å, thiazole ring planarity) .
Advanced: What mechanistic insights explain the formation of byproducts during synthesis, and how can they be minimized?
Methodological Answer:
Byproducts often arise from:
- Incomplete Cyclization : Unreacted thiourea intermediates may persist; prolonging reaction time or increasing catalyst concentration reduces this .
- Oxidation of Thiazole : Trace oxygen can oxidize sulfur; inert atmospheres (N₂/Ar) mitigate this .
- Side Reactions with Solvents : DMF may form dimethylamine impurities; ethanol is less reactive .
Analytical Mitigation : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect and quantify impurities .
Advanced: How can computational methods predict the electronic properties of this compound, and what experimental validations are required?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, dipole moments, and charge distribution .
- UV-Vis Spectroscopy : Compare computed λmax (e.g., ~350 nm for π→π* transitions) with experimental data in ethanol .
- Electrochemical Validation : Cyclic voltammetry confirms redox potentials (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl) .
Advanced: How should researchers address contradictions in spectroscopic data between synthesized batches?
Methodological Answer:
Contradictions may stem from:
- Solvent Polarity : NMR shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) .
- Crystallinity : XRD patterns differ for amorphous vs. crystalline samples; recrystallize batches uniformly .
- Impurity Profiles : Use LC-MS to identify batch-specific contaminants (e.g., unreacted 4-(dimethylamino)benzaldehyde) .
Basic: What analytical techniques are critical for assessing purity, and what thresholds are acceptable for research-grade material?
Methodological Answer:
- HPLC : ≥95% purity (C18 column, 1.0 mL/min flow, 254 nm detection) .
- Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values .
- Melting Point : Sharp range (e.g., 145–147°C) indicates homogeneity .
Advanced: What strategies are effective for functionalizing the thiazole ring to study structure-activity relationships (SAR)?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens (Br₂/FeCl₃) at the 4-methyl position .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the phenyl group .
- Reductive Amination : Modify the dimethylamino group using aldehydes/NaBH₃CN .
SAR Validation : Compare IC₅₀ values in bioassays post-modification .
Advanced: How can researchers resolve discrepancies in biological activity data reported in different studies?
Methodological Answer:
Discrepancies arise from:
- Assay Conditions : Varying pH, temperature, or solvent (DMSO vs. saline) affects solubility/bioactivity .
- Compound Stability : Degradation under light/moisture; store samples in amber vials at –20°C .
- Control Experiments : Replicate studies with internal standards (e.g., cisplatin for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
